An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde
An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(methylthio)thiophene-2-carbaldehyde. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodologies.
Chemical and Physical Properties
5-(Methylthio)thiophene-2-carbaldehyde is a substituted thiophene derivative with the CAS number 24445-35-0. It serves as a versatile intermediate in various chemical syntheses.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₆OS₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 26 °C | [1] |
| Boiling Point | 95 °C at 0.4 mmHg | [1] |
| InChI | 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |
| InChI Key | RKXYTFTZODXDEF-UHFFFAOYSA-N | |
| SMILES | CSc1ccc(C=O)s1 |
Spectroscopic Data
Detailed experimental spectroscopic data for 5-(methylthio)thiophene-2-carbaldehyde is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following are the expected spectral characteristics.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.6 | d | 1H | Thiophene proton (H3) |
| ~7.0 | d | 1H | Thiophene proton (H4) |
| ~2.5 | s | 3H | Methylthio protons (-SCH₃) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~182 | Aldehyde carbon (C=O) |
| ~150 | Thiophene carbon (C5) |
| ~145 | Thiophene carbon (C2) |
| ~137 | Thiophene carbon (C3) |
| ~125 | Thiophene carbon (C4) |
| ~15 | Methylthio carbon (-SCH₃) |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1670-1690 | C=O stretching (aldehyde) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~3100 | C-H stretching (thiophene ring) |
| ~2920 | C-H stretching (methyl group) |
| ~1400-1550 | C=C stretching (thiophene ring) |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 158 | [M]⁺ |
| 157 | [M-H]⁺ |
| 129 | [M-CHO]⁺ |
Experimental Protocols
General Spectroscopic Analysis Methodologies
The following are generalized protocols for acquiring spectroscopic data for compounds such as 5-(methylthio)thiophene-2-carbaldehyde.
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Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Use a spectrometer operating at 300 MHz or higher. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient relaxation delay to ensure accurate integration of all carbon signals.
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
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Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
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Sample Introduction: For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the sample in a volatile solvent into the GC.
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Ionization: Use electron ionization (EI) at 70 eV.
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Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.
Synthesis Protocol: Vilsmeier-Haack Formylation
A plausible synthetic route for 5-(methylthio)thiophene-2-carbaldehyde is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. The following is a representative protocol adapted from the formylation of similar thiophene derivatives.[2][3]
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Reagents:
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2-(Methylthio)thiophene
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Procedure:
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To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
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Extract the product with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography or distillation under reduced pressure.
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Reactivity and Applications
The aldehyde group in 5-(methylthio)thiophene-2-carbaldehyde is susceptible to nucleophilic attack, making it a valuable precursor for a variety of chemical transformations, including condensation reactions, oxidations, and reductions.
This compound is a key building block in several areas:
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Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and drug candidates.[1]
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Agrochemicals: It is used in the development of new pesticides and herbicides.[1]
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Materials Science: The thiophene moiety makes it suitable for creating organic semiconductors and conductive polymers.[1]
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Flavors and Fragrances: It is also utilized in the flavor and fragrance industry.
Safety Information
5-(Methylthio)thiophene-2-carbaldehyde is classified as hazardous.[4]
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Signal Word: Danger
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Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H317: May cause an allergic skin reaction
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H318: Causes serious eye damage
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H335: May cause respiratory irritation
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Pictograms:
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Corrosion
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Exclamation mark
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Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of 5-(methylthio)thiophene-2-carbaldehyde.
Caption: Synthetic workflow for 5-(methylthio)thiophene-2-carbaldehyde.
Caption: Thiophenes as privileged structures in drug discovery.
Caption: General reactivity of an aldehyde with a nucleophile.
